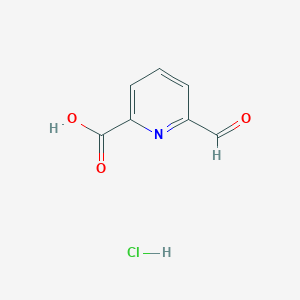

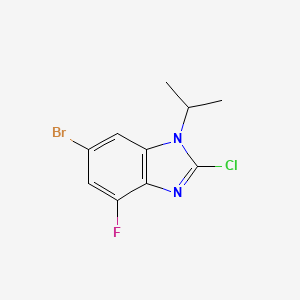

![molecular formula C18H23NO4 B1384759 4-((((Benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 34768-42-8](/img/structure/B1384759.png)

4-((((Benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid

説明

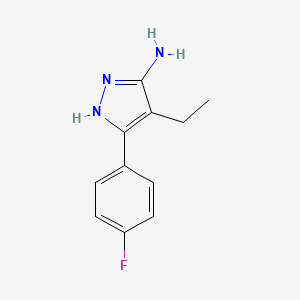

This compound, also known as 4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid, is a complex organic molecule . It contains a bicyclo[2.2.2]octane core, which is a type of cycloalkane with three fused cyclopropane rings . This core is substituted at the 4-position with a carbonyl group linked to an amino group, which is further linked to a benzyloxy group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of the bicyclo[2.2.2]octane core and the various substituents . The bicyclo[2.2.2]octane core consists of three fused cyclopropane rings . The carbonyl group at the 4-position is linked to an amino group, which is further linked to a benzyloxy group .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available resources, compounds with similar structures have been used in the synthesis of metal-organic frameworks .Physical And Chemical Properties Analysis

This compound has a molecular weight of 303.353 Da . It has a density of 1.3±0.1 g/cm^3, a boiling point of 496.7±45.0 °C at 760 mmHg, and a flash point of 254.2±28.7 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .科学的研究の応用

Synthesis and Characterization

Preparation Techniques : One study describes the preparation of 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, a compound related to the target chemical, illustrating the synthesis process and key intermediate steps (Rose et al., 2003).

Structural Analysis : The conformation and symmetry of a similar compound, 2R,3S-3-benzamido-3- methoxycarbonylbicyclo[2.2.2]octane-2-carboxylic acid, have been studied, providing insights into the structural properties of bicyclic compounds (Buñuel et al., 1996).

Reactivity and Effects of Substituents : Research on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids examines the reactivities of these compounds and the effects of various substituents on their properties (Roberts & Moreland, 1953).

Inductive Effects in Molecules : A study focused on the inductive effects in isolated molecules of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids provides detailed insights into the influence of different substituents on the acidity and reactivity of these compounds (Exner & Böhm, 2002).

Applications in Synthesis and Catalysis

Synthesis of Amino Acids : The synthesis of ε-amino acids based on a bicyclic skeleton, such as bicyclo[3.3.0]octane-5-amino-1-carboxylic acids, demonstrates the potential of bicyclic compounds in amino acid synthesis (Yeo et al., 2006).

Asymmetric Diels–Alder Cycloaddition : A study describes the asymmetric Diels–Alder cycloaddition of 1-aminocyclohexadiene to chiral acrylate for synthesizing enantiopure bridgehead-aminobicyclo[2.2.2]octane-2-carboxylic acid derivatives, showcasing a method for creating enantiopure bicyclic β-amino acids (Songis et al., 2007).

Miscellaneous Studies

NMR Spectroscopy : Carbon-13 NMR studies on various derivatives of bicyclo[2.2.1]heptane and bicyclo[2.2.2]octane, including carboxylic acid derivatives, provide valuable information on the stereochemical effects in these molecules (Brouwer et al., 1977).

Liquid Crystal Properties : Research into the liquid crystal properties of certain esters, including 4-n-alkylphenyl 4-n-alkylbicyclo[2.2.2]octane-1-carboxylates, highlights the potential applications of these compounds in liquid crystal technology (Gray & Kelly, 1981).

Chiral Separations : Studies on the enantiomer separations of bicyclo[2.2.2]octane-based 3-amino-2-carboxylic acids using cinchona alkaloid-based zwitterionic chiral stationary phases demonstrate the potential of these compounds in chromatographic separations (Ilisz et al., 2014).

特性

IUPAC Name |

4-(phenylmethoxycarbonylaminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c20-15(21)18-9-6-17(7-10-18,8-11-18)13-19-16(22)23-12-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWHIAQOPYXODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CC2)CNC(=O)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((((Benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

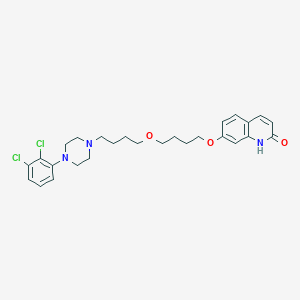

![1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine](/img/structure/B1384686.png)

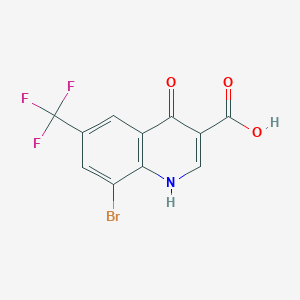

![(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B1384689.png)

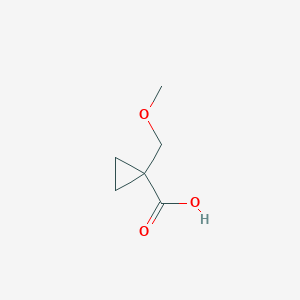

methylamine](/img/structure/B1384693.png)

![1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B1384694.png)

![1,3-Bis[4-(3-oxomorpholino)phenyl]urea](/img/structure/B1384697.png)